

# **Application Notes and Protocols for 19F NMR Spectroscopy of Perfluorinated Compounds**

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Compound of Interest		
Compound Name:	1-(Perfluoro-n-octyl)tetradecane	
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These application notes provide a comprehensive overview and detailed protocols for the analysis of perfluorinated and polyfluorinated alkyl substances (PFAS) using Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy. This technique serves as a powerful tool for the detection, identification, and quantification of fluorinated compounds in various matrices.

# Introduction to 19F NMR for Perfluorinated Compound Analysis

Fluorine-19 (<sup>19</sup>F) is a nucleus with 100% natural abundance and high gyromagnetic ratio, making it highly sensitive for NMR spectroscopy.[1] 19F NMR offers several advantages for the analysis of perfluorinated compounds:

- Wide Chemical Shift Range: The chemical shifts of <sup>19</sup>F are spread over a large range (approximately 800 ppm), which minimizes signal overlap and allows for the differentiation of various fluorine environments within a molecule and in complex mixtures.[2][3]
- High Specificity: Since fluorine is not naturally abundant in most biological and environmental samples, there is minimal background interference, making <sup>19</sup>F NMR a highly specific technique for detecting fluorinated compounds.[1][2]



- Quantitative Capability: 19F NMR is inherently quantitative, with the signal intensity being
  directly proportional to the number of fluorine nuclei.[4] This allows for the determination of
  the total fluorine content and the concentration of individual compounds without the need for
  compound-specific standards in all cases.
- Structural Information: The chemical shifts and coupling constants (J-couplings) in <sup>19</sup>F NMR spectra provide valuable information about the chemical structure of the fluorinated molecules.[2]
- Minimal Sample Preparation: Compared to other analytical techniques like chromatography,
   19F NMR often requires minimal sample preparation, reducing the risk of analyte loss.[2][5]

# **Experimental Protocols Sample Preparation**

The choice of solvent and internal standard is crucial for accurate and reproducible 19F NMR analysis.

#### Solvent Selection:

- Deuterated solvents are necessary for the spectrometer's field-frequency lock.[2]
- The choice of solvent can influence the chemical shifts of the analytes.
- Commonly used deuterated solvents for PFAS analysis include deuterium oxide (D<sub>2</sub>O), acetone-d<sub>6</sub>, acetonitrile-d<sub>3</sub>, and methanol-d<sub>4</sub>.[6][7]
- For environmental samples, using an aqueous-miscible deuterated solvent is often more applicable.[6]

#### Internal Standard Selection:

- An internal standard is essential for accurate quantification.
- The internal standard should have a simple <sup>19</sup>F NMR spectrum with a signal that does not overlap with the analyte signals.[6]



- It must be soluble in the chosen NMR solvent and chemically inert with the sample.[6]
- A common internal standard is trifluoroacetic acid (TFA) or its salts, often set to a reference chemical shift. Another option is hexafluorobenzene (HFB).[8]

General Sample Preparation Protocol:

- Accurately weigh a known amount of the sample.
- Dissolve the sample in a known volume of a suitable deuterated solvent containing a known concentration of an internal standard.
- Vortex or sonicate the sample to ensure complete dissolution.
- Transfer the solution to an NMR tube.

For Trace Level Analysis (e.g., environmental samples):

- Pre-concentration of the sample may be necessary to achieve the required detection limits.
   [9]
- Solid-phase extraction (SPE) is a common technique for concentrating PFAS from water samples.[10]

### **NMR Instrument Parameters**

The following are typical instrument parameters for quantitative 19F NMR of perfluorinated compounds. These may need to be optimized for specific instruments and samples.



Parameter	Recommended Setting	Purpose
Pulse Angle	90°	Maximizes signal-to-noise ratio.[11]
Relaxation Delay (D1)	5 x T1 (typically 10-30 s)	Ensures complete relaxation of the fluorine nuclei for accurate quantification.[3][9][11]
Acquisition Time (AQ)	1-2 s	Determines the resolution of the spectrum.
Number of Scans (NS)	Varies (from 64 to >1024)	Increased scans improve the signal-to-noise ratio for low concentration samples.[10]
Spectral Width	>250 ppm	To cover the wide range of chemical shifts for perfluorinated compounds.[2]
Temperature	300 K	Maintained for consistency.[11]

Note on Broadband Excitation: Due to the large spectral width of 19F NMR, specialized pulse sequences like those with OPERA-45 pulse shapes may be required for uniform excitation across the entire spectrum, especially at high magnetic fields.[2]

## **Data Processing and Analysis**

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
- Phase Correction: The spectrum is phased to ensure all peaks are in the absorptive mode.
- Baseline Correction: A flat baseline is established for accurate integration.
- Referencing: The chemical shift axis is referenced to the internal standard (e.g., TFA at -76.55 ppm).



• Integration: The area under each peak is integrated. The concentration of the analyte can be calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) \* (Nstd / Istd) \* Cstd

#### Where:

- C = Concentration
- I = Integral value
- N = Number of fluorine atoms in the signal
- analyte = The compound of interest
- std = The internal standard

## **Quantitative Data and Chemical Shifts**

The chemical shift of a fluorine nucleus is highly dependent on its chemical environment. The terminal trifluoromethyl (-CF<sub>3</sub>) group of many PFASs has a characteristic chemical shift around -82.4 ppm, which is often used for quantification of total PFAS.[7][12]

Table of Representative 19F Chemical Shifts for Perfluorinated Compounds:

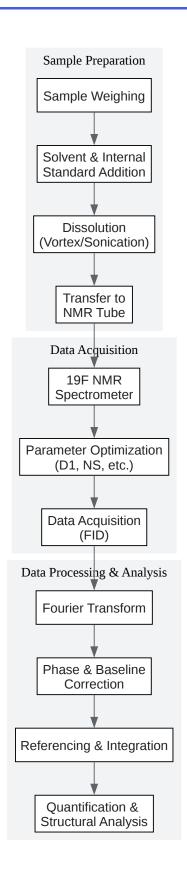
Functional Group	Approximate Chemical Shift (ppm)	Reference Compound Example
-CF₃ (aliphatic)	-80 to -85	Perfluorooctanoic acid (PFOA)
-CF <sub>2</sub> -CF <sub>3</sub>	-110 to -130	Perfluorooctanoic acid (PFOA)
-CF <sub>2</sub> -COOH	-118 to -122	Perfluorooctanoic acid (PFOA)
-CF₂-SO₃H	-110 to -120	Perfluorooctanesulfonic acid (PFOS)
Trifluoroacetic acid (TFA)	~ -76.55	Trifluoroacetic acid
GenX	~ -80, -130, -145	GenX



Note: Chemical shifts can vary depending on the solvent, pH, and temperature.

## Experimental and Logical Workflows General Workflow for 19F NMR Analysis of Perfluorinated Compounds



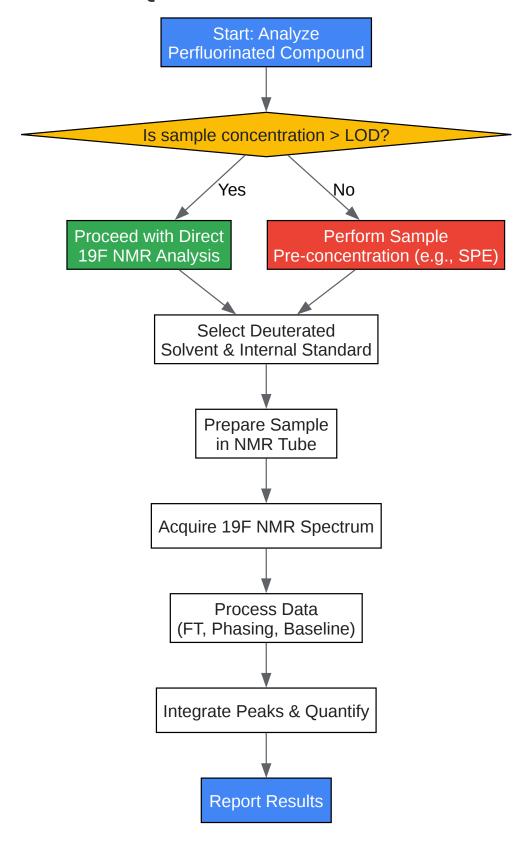


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Caption: General workflow for 19F NMR analysis.



## **Decision Tree for Quantitative 19F NMR Protocol**



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Caption: Decision tree for quantitative analysis.

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